molecular formula C11H17NO5 B8114856 Methoxy-peg-maleimide

Methoxy-peg-maleimide

Cat. No. B8114856
M. Wt: 243.26 g/mol
InChI Key: WQUWKZJWBCOHQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methoxy-peg-maleimide is a useful research compound. Its molecular formula is C11H17NO5 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectrophotometric Assay Development

  • Quantitative Analysis in Thiol PEGylation : mPEG-maleimide is used in thiol PEGylation of protein molecules, important in drug delivery studies. A spectrophotometric method was developed for its quantification in thiol PEGylation reaction mixtures, addressing the challenge of its degradation in aqueous media (Nanda et al., 2016).

Cancer Research

  • Modification of Monoclonal Antibodies for Tumor Suppression : Methoxy-PEG-maleimide conjugated to antibodies showed significant results in inhibiting tumor growth in mice. This modification didn't enhance antibody binding but showed a stimulating effect on antitumor activity at later stages of tumor growth (Hurwitz et al., 2000).

Nanoparticle Development for Drug Delivery

  • Nanoparticles for Brain Drug Delivery : mPEG-maleimide was used in the formulation of sulpiride-loaded nanoparticles, demonstrating improved bioretention and potential for passive targeting to the brain (Parikh et al., 2010).
  • DNA Nanoparticles for Gene Delivery : mPEG-maleimide is involved in creating PEGylated poly-L-lysine DNA nanoparticles, effective in vivo and in human applications, showcasing minimal toxicity and stability in various fluids (Davis & Kowalczyk, 2010).

Biomaterials and Mucoadhesive Applications

  • Enhancing Mucoadhesion : Alginate modified with mPEG-maleimide significantly improved mucoadhesion properties, suggesting its potential in developing biomaterials for biomedical applications (Shtenberg et al., 2017).

Polymer Synthesis and Cellular Uptake

  • Synthesis of Tailored Copolymers : mPEG-maleimide was used in synthesizing copolymers for cellular uptake studies, demonstrating potential in drug delivery and imaging applications (Zhou et al., 2012).

Targeted Drug Delivery and Bioconjugation

  • PEGylation for pH-Sensitive Drug Delivery : A study showcased the use of mPEG-maleimide for creating a novel PEGylation reagent, effective in targeted drug and gene delivery formulations (Knorr et al., 2007).

Immunonanoparticles and Therapeutic Applications

  • Pegylated Immunonanoparticles : mPEG-maleimide was used in the synthesis of pegylated immunonanoparticles, with potential in targeted drug delivery and treatment of various diseases (Olivier et al., 2002).

properties

IUPAC Name

1-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]pyrrole-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-15-6-7-17-9-8-16-5-4-12-10(13)2-3-11(12)14/h2-3H,4-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUWKZJWBCOHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCN1C(=O)C=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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